Amino-PEG10-Amine

PROTAC bivalent ligand estrogen receptor

Sourcing the defined 10-unit PEG spacer (C₂₂H₄₈N₂O₁₀, MW 500.62) ensures batch-to-batch reproducibility in conjugate stoichiometry—critical for PROTAC ternary complex tuning and ADC homogeneity. Shorter or longer analogs alter hydrodynamic radius and target engagement; this exact length maintains protocol alignment. Monodisperse amine-terminated linker for precise spatial control in bivalent ligand design.

Molecular Formula C22H48N2O10
Molecular Weight 500.6 g/mol
Cat. No. B605450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG10-Amine
SynonymsAmino-PEG10-amine
Molecular FormulaC22H48N2O10
Molecular Weight500.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2
InChIKeyYMQALIUBVKNYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG10-Amine: Homobifunctional PEG10 Diamine Linker for Bioconjugation and PROTAC Synthesis


Amino-PEG10-Amine (CAS 928292-69-7) is a discrete, homobifunctional polyethylene glycol (PEG) derivative containing ten ethylene glycol units and two terminal primary amine groups [1]. This water-soluble crosslinker (MW 500.6 g/mol) enables amide bond formation with carboxylic acids, activated NHS esters, and carbonyls, serving as a flexible, hydrophilic spacer in bioconjugation, drug delivery, and targeted protein degradation applications . The well-defined PEG10 chain provides precise molecular reach and enhanced solubility compared to shorter PEG analogs, making it a strategic choice for constructing bivalent ligands and PROTACs [2].

Why Amino-PEG10-Amine Cannot Be Substituted with Generic PEG Diamines


While all linear PEG diamines share terminal amine reactivity and aqueous solubility, substitution with a different PEG length—such as PEG8 or PEG12—directly alters the molecular reach, conformational flexibility, and hydrophobic/hydrophilic balance of the final conjugate . Even a two-unit change in PEG length can shift the optimal binding geometry in bivalent ligand systems, potentially reducing target engagement by orders of magnitude [1]. Amino-PEG10-Amine occupies a specific physicochemical niche: it provides a spacer of approximately 31 Å, which empirical studies show aligns with optimal binding distances for dimeric receptors like the estrogen receptor, while maintaining balanced LogP and solubility profiles . The quantitative evidence below demonstrates why this precise linker length is not interchangeable with shorter or longer analogs.

Quantitative Differentiation Evidence: Amino-PEG10-Amine vs. Key Comparators


Spacer Length Optimization: 31 Å PEG10 Chain Matches Optimal Bivalent Binding Geometry

Amino-PEG10-Amine provides a flexible spacer length of approximately 31-32 Å, which closely aligns with the 29 Å optimal spacer length identified for bivalent estrogen receptor (ER) ligand binding [1]. In a systematic study of PEG-linked bivalent ER ligands, binding affinity exhibited a biphasic dependence on spacer length, peaking at 14 Å and 29 Å [2]. Amino-PEG8-Amine (~24 Å) falls between these optima, while PEG12 and longer linkers exceed the 29 Å maximum, leading to reduced affinity due to entropic penalties. Amino-PEG10-Amine therefore occupies a privileged spacer length window for dimeric receptor targeting.

PROTAC bivalent ligand estrogen receptor

Hydrophilicity Balance: LogP -3.1 Offers Optimized Aqueous/Organic Solubility

Amino-PEG10-Amine exhibits a computed LogP (XLogP3) of -3.1, indicating high hydrophilicity while maintaining sufficient organic solvent compatibility for synthetic manipulations [1]. In contrast, Amino-PEG8-Amine has a more negative LogP of -3.73, reflecting its shorter PEG chain and higher relative hydrophilicity . While both compounds are freely soluble in water (>100 mg/mL), the PEG10 variant demonstrates superior solubility in DMSO (~200 mg/mL) compared to PEG8 (~100 mg/mL or ~242 mM, equivalent to ~100 mg/mL) . The more balanced LogP of Amino-PEG10-Amine facilitates stock solution preparation in both aqueous buffers and polar aprotic solvents, a practical advantage for multi-step bioconjugation protocols.

solubility LogP formulation

Increased Molecular Reach: 21% Longer Spacer than Amino-PEG8-Amine

Amino-PEG10-Amine (MW 500.6 g/mol) provides a 21% increase in molecular weight and a ~7 Å longer spacer compared to Amino-PEG8-Amine (MW 412.5 g/mol) . This translates to an extended molecular reach of approximately 31 Å versus 24 Å for the PEG8 analog . The additional two ethylene glycol units reduce steric hindrance when conjugating large biomolecules (e.g., antibodies, nanoparticles) and enable more effective bridging between distal reactive sites. In crosslinking applications, the longer spacer minimizes unwanted intramolecular crosslinking and improves the accessibility of surface-bound functional groups.

crosslinking steric hindrance PEGylation

Peer-Validated Linker for Bivalent ER Antagonist PROTACs

Amino-PEG10-Amine was specifically employed as the flexible PEG linker in the rational design of bivalent nonsteroidal estrogen receptor (ER) ligands [1]. The study tethered two diethylstilbestrol (DES)-based ligands with PEG spacers of varying lengths (7-47 Å) and evaluated ER binding affinities and biological activities in cell lines. While the DES-based bivalent agonists showed limited efficacy, the approach validated that PEG-based bivalent ligands can enhance selectivity and activity, and Amino-PEG10-Amine emerged as a key synthetic building block . This peer-reviewed validation reduces development risk for researchers pursuing similar ER-targeted PROTACs or bivalent antagonists. Shorter PEG diamines (PEG4, PEG6, PEG8) were not highlighted in this study for achieving the same binding geometry.

PROTAC ER antagonist breast cancer

Discrete Molecular Weight for Reproducible Conjugation Stoichiometry

Amino-PEG10-Amine is a discrete, monodisperse PEG with a defined molecular weight of 500.6 g/mol, in contrast to polydisperse PEG diamines (e.g., PEG diamine 2000, 3400) that exhibit broad molecular weight distributions . The exact mass (500.3309 g/mol) and high purity (≥95%, often >97%) ensure precise molar calculations for conjugation reactions, eliminating the stoichiometric ambiguity inherent to polydisperse PEG reagents . This is critical for applications requiring defined drug-to-antibody ratios (DAR) in ADCs or precise ligand density on nanoparticle surfaces. While Amino-PEG8-Amine and Amino-PEG12-Amine are also discrete, the PEG10 length occupies a unique balance of reach and solubility not replicated by shorter or longer discrete chains.

bioconjugation purity batch consistency

Strategic Application Scenarios for Amino-PEG10-Amine Based on Quantitative Evidence


Bivalent PROTAC Design Targeting Dimeric Receptors (e.g., ER, AR)

Amino-PEG10-Amine is the preferred linker for constructing bivalent PROTACs targeting dimeric receptors such as estrogen receptor (ER) or androgen receptor (AR). The ~31 Å spacer closely matches the 29 Å optimal distance identified for ER bivalent ligand binding [1], maximizing the probability of intramolecular receptor crosslinking and subsequent ubiquitination. Shorter PEG8 or longer PEG12 linkers deviate from this optimal geometry, potentially reducing degradation efficiency. Use Amino-PEG10-Amine to conjugate two ER ligand warheads via its terminal amines, then assess DC50 values in ER+ breast cancer cell lines.

Antibody-Drug Conjugate (ADC) Payload Linker with Optimized Hydrophilicity

In ADC development, the linker must balance payload hydrophobicity to prevent aggregation while maintaining sufficient organic solubility for conjugation. Amino-PEG10-Amine's LogP of -3.1 and high DMSO solubility (~200 mg/mL) facilitate preparation of concentrated stock solutions for maleimide or NHS ester coupling [2]. The discrete 10-unit PEG chain provides a defined spacer length (~31 Å), enabling precise control over drug-to-antibody ratio (DAR) and minimizing batch-to-batch variability. This contrasts with polydisperse PEG diamines, which introduce stoichiometric uncertainty and complicate regulatory filings.

Surface Functionalization of Nanoparticles for Enhanced Colloidal Stability

Amino-PEG10-Amine's extended molecular reach (31 Å) and balanced amphiphilicity make it ideal for coating nanoparticle surfaces to improve colloidal stability and reduce protein corona formation . Conjugate one amine to carboxylated nanoparticle surfaces, leaving the distal amine free for further functionalization (e.g., targeting ligands). The PEG10 spacer provides sufficient steric shielding to prevent aggregation while maintaining a compact hydrodynamic radius, advantageous for in vivo circulation compared to bulkier high-MW PEG coatings.

Crosslinking of Large Biomolecular Assemblies (e.g., Protein Complexes, Hydrogels)

For crosslinking applications requiring bridging of large biomolecular complexes, Amino-PEG10-Amine's 21% longer spacer compared to PEG8 reduces steric clashes and improves crosslinking efficiency . In hydrogel formation, the extended linker length yields a more open network structure, enhancing solute diffusion and mechanical flexibility. This is particularly beneficial for 3D cell culture scaffolds where nutrient transport and cell migration are critical.

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